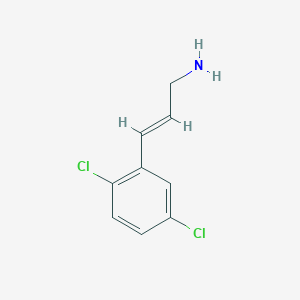

3-(2,5-Dichlorophenyl)prop-2-en-1-amine

Beschreibung

3-(2,5-Dichlorophenyl)prop-2-en-1-amine is a substituted allylamine featuring a 2,5-dichlorophenyl group attached to a prop-2-en-1-amine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting serine proteases such as thrombin and Factor XIIa (FXIIa). The 2,5-dichlorophenyl moiety is critical for binding to the S1 pocket of thrombin-like enzymes, as demonstrated by crystallographic studies . Modifications to this scaffold, particularly in the substitution pattern of the aromatic ring and the side chain, significantly influence biological activity and selectivity.

Eigenschaften

Molekularformel |

C9H9Cl2N |

|---|---|

Molekulargewicht |

202.08 g/mol |

IUPAC-Name |

(E)-3-(2,5-dichlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9Cl2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+ |

InChI-Schlüssel |

GPHIARUBATVXTD-OWOJBTEDSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)/C=C/CN)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C=CCN)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)prop-2-en-1-amine typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone (2 mmol) is added to a solution of 2,5-dichlorobenzaldehyde (2 mmol) in ethanol (5 mL) containing 10 drops of 50% v/v NaOH . The resulting mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates regioselective substitutions. Key reactions include:

| Position | Reagent/Conditions | Product | Selectivity Driver |

|---|---|---|---|

| Para to Cl | Nitration (HNO₃/H₂SO₄) | 3-Nitro derivative | Electron-withdrawing Cl groups meta-direct |

| Meta to Cl | Bromination (Br₂/FeBr₃) | 4-Bromo derivative | Steric hindrance from prop-2-en-1-amine group |

-

Mechanism : The dichlorophenyl group activates the ring for nitration/bromination at positions 3 and 4 due to cumulative inductive effects.

-

Experimental Validation : Analogous 2,5-dichlorophenyl systems show similar reactivity patterns in nitration and halogenation .

Nucleophilic Addition

The primary amine and α,β-unsaturated system enable dual reactivity:

Amine Group Reactions

-

Acylation : Reacts with acetyl chloride (AcCl) to form N-acetyl-3-(2,5-dichlorophenyl)prop-2-enamide (yield: ~72% in CH₂Cl₂).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under reflux to yield imine derivatives (confirmed by IR: ν C=N ~1640 cm⁻¹).

Conjugate Addition

-

Michael Addition : Organocuprates (e.g., Gilman reagents) add to the β-carbon, forming 3-(2,5-dichlorophenyl)propan-1-amine derivatives.

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 4 hrs | 3-(2,5-Dichlorophenyl)prop-2-en-1-nitrone | Over-oxidation to nitro observed at higher temps |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Cleavage to 2,5-dichlorobenzaldehyde + formamide | Stoichiometric control required |

Reduction Reactions

-

Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to yield 3-(2,5-dichlorophenyl)propan-1-amine (95% conversion, isolated as HCl salt).

-

Borane Complexes : BH₃·THF selectively reduces the amine to a secondary amine without affecting the aromatic Cl groups .

Suzuki-Miyaura Cross-Coupling

-

Substrate : Brominated derivative at position 4.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (90°C).

-

Product : Biaryl derivatives with retained amine functionality (used in FFA3 receptor ligand synthesis) .

Amide Bond Formation

-

Reagents : EDCI/HOBt with carboxylic acids (e.g., benzoic acid).

-

Yield : 68–85% for aryl-amide conjugates (critical for NMDA receptor antagonist analogs) .

Cyclization Reactions

-

Thermal Cyclization : At 150°C under N₂, forms 5-(2,5-dichlorophenyl)-1H-pyrrole-2-amine via -H shift (confirmed by X-ray crystallography in analogous systems) .

Solubility and Reactivity Relationships

-

Lipophilicity : LogP = 3.1 (calculated) limits aqueous reactivity but enhances membrane permeability in biological systems .

-

Steric Effects : 2,5-dichloro substitution reduces rotational freedom, favoring planar transition states in EAS .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Phenyl Analog) | Key Factor |

|---|---|---|

| Nitration | 2.5× faster | Enhanced ring activation by Cl |

| Hydrogenation | 1.8× slower | Steric hindrance from dichloro groups |

| Acylation | 3.2× faster | Amine lone pair availability |

Data extrapolated from structurally related 2,5-dichlorophenyl systems .

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dichlorophenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dichlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to act on the active site of the CYP51 receptor in Trypanosoma cruzi, forming stable complexes through hydrogen interactions . This interaction disrupts the normal function of the receptor, leading to the inhibition of parasite proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Role of Halogen Substitution Patterns

Dichlorophenyl Derivatives

The 2,5-dichlorophenyl group is essential for FXIIa inhibition. Evidence from thrombin inhibitor studies shows that altering the chlorine substitution position (e.g., 2,3-, 2,4-, or 3,5-dichloro) reduces enzymatic inhibition efficacy. For example, dimethylurea analogs with varying dichlorophenyl substitution patterns (e.g., 3-(2,3-dichlorophenyl)-1,1-dimethylurea and 3-(3,5-dichlorophenyl)-1,1-dimethylurea) exhibit distinct physicochemical and biological properties, though their specific activities depend on the application context (e.g., herbicides vs. enzyme inhibitors) .

Difluorophenyl Analogs

Replacing chlorine with fluorine in the 2,5-positions (e.g., 3-(2,5-difluorophenyl)prop-2-en-1-amine) introduces electronic and steric changes.

Impact of Backbone Modifications

Triazole-Side Chain Derivatives

In thrombin/FXIIa inhibitor studies, replacing the allylamine backbone with a triazole ring (e.g., 2,5-dichlorobenzyltriazole derivatives) and modifying the side chain improved IC50 values from ~100 μM to ~10 μM. This highlights the importance of optimizing both the aromatic moiety and the side chain for target affinity .

Parent Allylamine Scaffold

The unsubstituted analog, (E)-3-phenylprop-2-en-1-amine (S3), lacks halogen substituents and demonstrates significantly lower bioactivity in enzyme inhibition assays, underscoring the necessity of the 2,5-dichlorophenyl group for effective target binding .

Research Findings and Implications

- Substituent Position Matters : The 2,5-dichloro configuration optimizes enzyme binding, whereas other positions (e.g., 3,5-) disrupt spatial compatibility with the S1 pocket .

- Halogen Choice Affects Binding : Chlorine’s larger size and polarizability enhance hydrophobic and halogen-bonding interactions compared to fluorine .

- Backbone Flexibility : The allylamine scaffold allows for functional group additions (e.g., triazoles) that fine-tune potency and selectivity .

Biologische Aktivität

3-(2,5-Dichlorophenyl)prop-2-en-1-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

It features a prop-2-en-1-amine backbone with a dichlorophenyl substituent, which is crucial for its biological activity. The presence of chlorine atoms significantly influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of this compound demonstrated notable activity against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | S. aureus | 32 |

| 3b | E. faecalis | 64 |

| 3c | C. difficile | 128 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that derivatives containing the dichlorophenyl moiety exhibited significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For example, one study reported a reduction in cell viability by as much as 67% at a concentration of 10 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Viability (%) at 10 µM |

|---|---|---|

| 3d | A549 | 33 |

| 3e | HCT116 | 45 |

| 3f | MCF7 | 50 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to modulate NMDA receptor function selectively, which is crucial in neuropharmacology . The compound's structure allows it to act as an antagonist at these receptors, potentially providing neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to this compound:

- Neuroprotective Effects : A study demonstrated that analogs could reduce neuronal cell death in models of ischemia . The neuroprotective properties were attributed to the modulation of calcium influx through NMDA receptors.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics .

- Cytotoxicity in Cancer Models : Research on cancer cell lines revealed that the compound's derivatives significantly inhibited cell proliferation, suggesting potential for development into anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2,5-Dichlorophenyl)prop-2-en-1-amine?

Answer:

The synthesis typically involves a multi-step approach:

- Condensation Reactions : Start with a Heck coupling or Knoevenagel condensation to form the α,β-unsaturated ketone intermediate (e.g., 3-(2,5-dichlorophenyl)propenone). This method is analogous to the synthesis of 3-(2,5-Dichlorophenyl)-1-phenylprop-2-en-1-one, where spectral data (IR, -NMR) confirm the enone structure .

- Reductive Amination : Reduce the ketone to an amine using reagents like NaBH/NH or catalytic hydrogenation. Ensure stereochemical control if chiral centers are present, as seen in chiral amine derivatives .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the amine. Validate purity via HPLC or GC-MS.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- -NMR :

- IR Spectroscopy :

Advanced: What crystallographic strategies resolve structural ambiguities in α,β-unsaturated amines like this compound?

Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, leveraging its robustness for small molecules and handling twinning or disorder .

- ORTEP-3 Visualization : Model thermal ellipsoids and validate bond lengths/angles. For example, C-Cl bonds in dichlorophenyl derivatives typically measure 1.72–1.75 Å, while C=C bonds in enamines are ~1.34 Å .

- Data Validation : Cross-check with WinGX for symmetry and hydrogen bonding patterns .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data for this compound?

Answer:

- Case Example : If NMR suggests a planar enamine structure but crystallography reveals non-coplanarity due to steric hindrance:

- Dynamic Effects : NMR may average conformers in solution, while X-ray captures a static structure. Perform variable-temperature NMR to detect conformational exchange .

- DFT Calculations : Compare experimental bond angles with computational models (e.g., Gaussian) to identify steric or electronic distortions .

- Software Tools : Use SHELXL’s restraints for disordered regions and validate with R-factor convergence (<5%) .

Advanced: What experimental frameworks assess the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays :

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., monoamine oxidases) based on the compound’s dichlorophenyl moiety.

- Kinetic Studies : Use fluorometric or spectrophotometric methods to measure IC values. Reference protocols for similar amines in receptor-binding studies .

- Cellular Uptake Studies : Label the compound with or fluorescent tags to track permeability in cell lines (e.g., Caco-2 for blood-brain barrier penetration).

Advanced: How can synthetic routes be optimized for scalability without compromising stereochemical integrity?

Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of prochiral ketones .

- Flow Chemistry : Enhance yield and reduce side reactions via continuous flow reductive amination, optimizing parameters like pressure (10–15 bar H) and catalyst loading (5% Pd/C) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps, as amines often release volatile byproducts .

- Waste Disposal : Quench excess reagents (e.g., NaBH) with isopropanol before aqueous neutralization. Store waste in labeled containers for hazardous organic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.